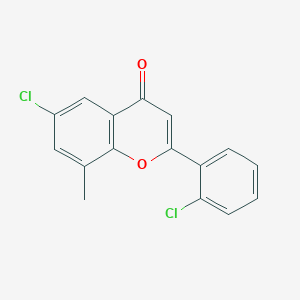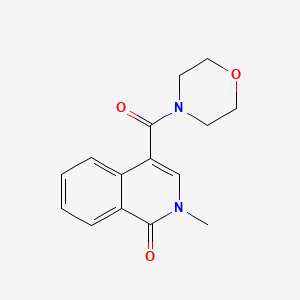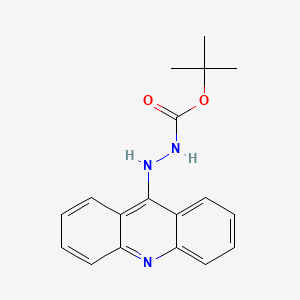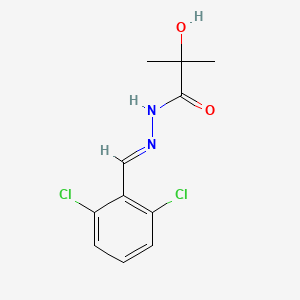
1-(5-Nitro-1,3-benzoxazol-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Nitro-1,3-benzoxazol-2-yl)guanidine is a chemical compound with the molecular formula C8H7N5O3 It is known for its unique structure, which includes a benzoxazole ring substituted with a nitro group and a guanidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Nitro-1,3-benzoxazol-2-yl)guanidine typically involves the reaction of 5-nitro-1,3-benzoxazole with guanidine under specific conditions. One common method involves the use of hydrazine hydrate in ethanol as a solvent, with the reaction mixture being refluxed for several hours . The reaction conditions, such as temperature and time, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1-(5-Nitro-1,3-benzoxazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-(5-Amino-1,3-benzoxazol-2-yl)guanidine.
Substitution: Formation of various substituted benzoxazole derivatives depending on the electrophile used.
科学的研究の応用
1-(5-Nitro-1,3-benzoxazol-2-yl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-(5-Nitro-1,3-benzoxazol-2-yl)guanidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The guanidine moiety can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1-(5-Amino-1,3-benzoxazol-2-yl)guanidine: Similar structure but with an amino group instead of a nitro group.
1-(5-Nitro-1,3-benzothiazol-2-yl)guanidine: Similar structure but with a benzothiazole ring instead of a benzoxazole ring.
Uniqueness
1-(5-Nitro-1,3-benzoxazol-2-yl)guanidine is unique due to the presence of both a nitro group and a guanidine moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
337494-25-4 |
|---|---|
分子式 |
C8H7N5O3 |
分子量 |
221.17 g/mol |
IUPAC名 |
2-(5-nitro-1,3-benzoxazol-2-yl)guanidine |
InChI |
InChI=1S/C8H7N5O3/c9-7(10)12-8-11-5-3-4(13(14)15)1-2-6(5)16-8/h1-3H,(H4,9,10,11,12) |
InChIキー |
NIFGELXGXJWBEK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)N=C(N)N |
溶解性 |
6.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


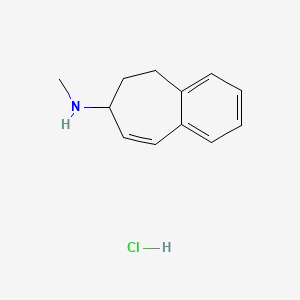
![4-[(2,3-dimethoxybenzylidene)amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B14141210.png)
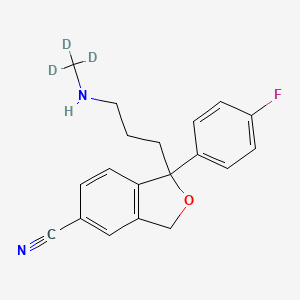
![Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester](/img/structure/B14141237.png)
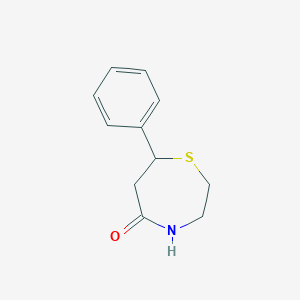
![2-(2-Methylpropyl)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14141251.png)
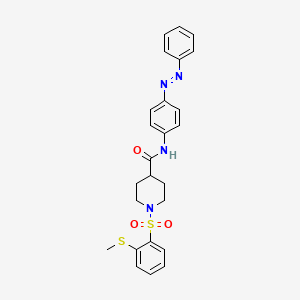
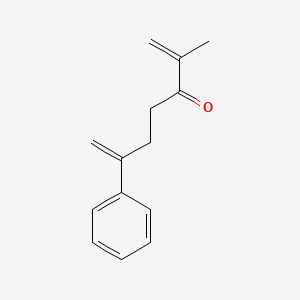
![2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol](/img/structure/B14141261.png)
![1-(4-Bromophenyl)-2-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]ethanone](/img/structure/B14141268.png)
